(1-Benzylbenzimidazol-2-yl)-diphenylmethanol
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Overview
Description
(1-Benzylbenzimidazol-2-yl)-diphenylmethanol is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazole derivatives are widely studied due to their structural similarity to naturally occurring nucleotides, allowing them to interact easily with biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylbenzimidazol-2-yl)-diphenylmethanol typically involves the reaction of benzimidazole derivatives with benzyl halides and diphenylmethanol. One common method involves the use of a one-pot three-component reaction of 2-haloanilines, aldehydes, and sodium azide (NaN3) catalyzed by copper chloride (CuCl) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (DMSO) at elevated temperatures . This method provides good yields and is efficient for synthesizing benzimidazole derivatives.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Benzylbenzimidazol-2-yl)-diphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole ketones, while reduction can produce benzimidazole alcohols .
Scientific Research Applications
(1-Benzylbenzimidazol-2-yl)-diphenylmethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1-Benzylbenzimidazol-2-yl)-diphenylmethanol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological processes, leading to its therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-(4-Aminophenyl)benzimidazole
Uniqueness
(1-Benzylbenzimidazol-2-yl)-diphenylmethanol is unique due to its specific structure, which combines the benzimidazole ring with a benzyl group and diphenylmethanol moiety. This unique combination enhances its biological activity and stability compared to other benzimidazole derivatives .
Properties
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-diphenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c30-27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-28-24-18-10-11-19-25(24)29(26)20-21-12-4-1-5-13-21/h1-19,30H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYINFPLORRSQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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